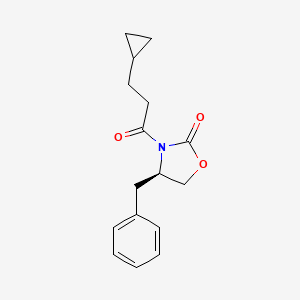

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

Vue d'ensemble

Description

®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with 3-cyclopropylpropanoic acid. The reaction is facilitated by the use of pivaloyl chloride and triethylamine in tetrahydrofuran (THF) at low temperatures, around -20°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Applications De Recherche Scientifique

Asymmetric Synthesis

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects. The compound aids in controlling the stereochemistry of reactions, allowing chemists to synthesize specific enantiomers selectively .

Drug Development

The compound has been investigated for its potential as an anticoagulant . Research indicates that it may act as an inhibitor of Factor XIa, a key enzyme in the coagulation cascade. This inhibition could lead to new therapeutic strategies for treating thrombotic disorders without the bleeding risks associated with traditional anticoagulants .

Biochemical Studies

In biochemistry, this compound can be employed in studying enzyme mechanisms and protein-ligand interactions . Its structural properties allow it to interact with various biological targets, providing insights into molecular recognition processes and the development of enzyme inhibitors .

Case Studies

Mécanisme D'action

The mechanism of action of ®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to inhibition or activation of the target, depending on the specific context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-Isopropyl-5,5-dimethyloxazolidin-2-one: Another oxazolidinone derivative with different substituents, used in similar applications.

3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-oxazolidin-2-one: A structurally related compound with a hydroxyl group, which may have different reactivity and applications.

Uniqueness

®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and cyclopropyl groups

Activité Biologique

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative has been studied for its applications in drug development, particularly in the context of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including key research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

- CAS Number : 131685-53-5

- Melting Point : 44-46 °C

- LogP : 2.7667

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 0

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It acts by binding to the ribosomal RNA of the bacterial ribosome, thereby preventing the formation of peptide bonds during translation. This mechanism is similar to that of other oxazolidinones, which have been utilized as antibiotics.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also indicated potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in:

- Increased caspase-3 activity : Indicative of apoptosis.

- Cell cycle arrest at G1 phase : Suggesting a mechanism for growth inhibition.

The IC for MCF-7 cells was determined to be approximately 20 µM, highlighting its potential as an anticancer agent.

Toxicity Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicity studies indicate that:

- LD50 in rodents : Greater than 2000 mg/kg, suggesting low acute toxicity.

However, further studies are necessary to fully assess chronic toxicity and long-term effects.

Propriétés

IUPAC Name |

(4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVWYQBGGSCYPI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374123 | |

| Record name | (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289677-11-8 | |

| Record name | (4R)-3-(3-Cyclopropyl-1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289677-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.